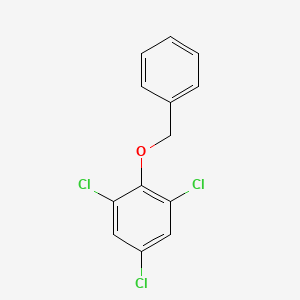

2-(Benzyloxy)-1,3,5-trichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

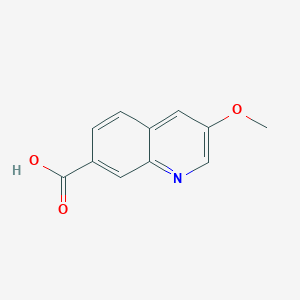

Overview

Description

Benzyloxy compounds are generally organic compounds that contain a benzyloxy group. This group consists of a benzene ring attached to an oxygen atom, which is in turn attached to another molecule .

Synthesis Analysis

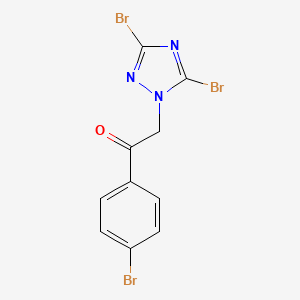

While specific synthesis methods for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, benzyloxy compounds can be synthesized through various methods. For instance, bromination, benzyl protection, and halogen exchange reactions have been used in the synthesis of similar compounds .Molecular Structure Analysis

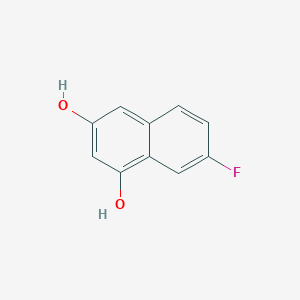

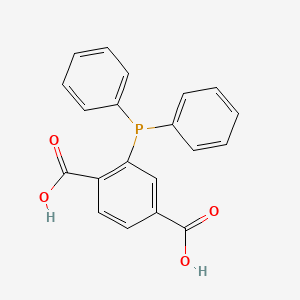

The molecular structure of benzyloxy compounds is characterized by the presence of a benzene ring attached to an oxygen atom. The specific structure of “this compound” would include three chlorine atoms attached to the benzene ring .Chemical Reactions Analysis

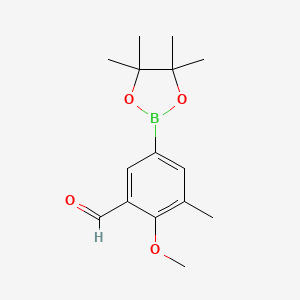

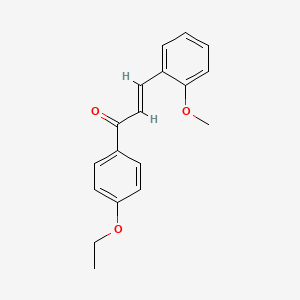

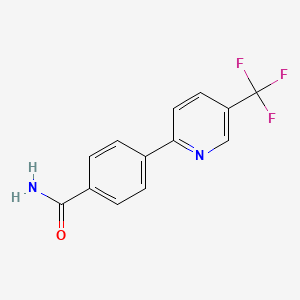

Benzyloxy compounds can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Benzyloxy compounds can also undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis

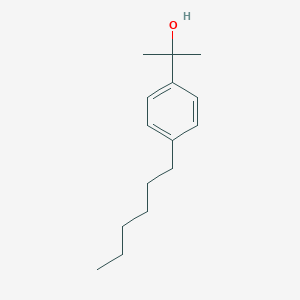

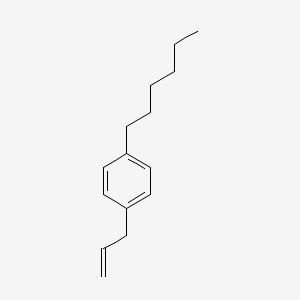

The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, some compounds exhibit thermal stability, while others are soluble in common organic solvents .Scientific Research Applications

Organic Synthesis and Catalysis

- Intermediate in Organic Synthesis: 2-(Benzyloxy)-1,3,5-trichlorobenzene is a key intermediate in organic synthesis, facilitating the introduction of various functional groups through protection and deprotection strategies. Its utility spans across pharmaceuticals, pesticides, and organic material synthesis due to its versatile reactivity (H. We, 2015).

- Oxidation Behavior: The compound's role in the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, using V2O5/TiO2 catalysts, has been explored. It demonstrates the impact of molecular structure on oxidation rates, highlighting its importance in environmental catalysis (Jian Wang et al., 2015).

Environmental Science

- Dechlorination Processes: A novel method for the dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, in organic solvents has been developed, showcasing efficient benzene production. This process highlights the compound's relevance in environmental remediation efforts (J. Rodríguez & A. Lafuente, 2002).

Material Science

- Synthesis of Star-shaped Molecules: Research has extended into the synthesis of star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups. These molecules exhibit interesting properties such as liquid crystals, optical, solvatofluorochromic, and electrochemical characteristics, demonstrating the compound's utility in the development of functional materials (Felipe A. Olate et al., 2017).

Biodegradation

- Microbial Transformation: The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, is their reductive dechlorination to lower chlorinated benzenes under anaerobic conditions, highlighting the compound's significance in studying microbial degradation pathways and environmental pollution control (L. Adrian et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, research into benzyloxy compounds continues to be an active area of study. For example, new methods of synthesis are being developed, and these compounds are being explored for various applications, including their use in the preparation of other complex organic compounds .

Properties

IUPAC Name |

1,3,5-trichloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWCAZZLRXJNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.